N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide
Description
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide (CAS Number: 2013602-68-9) is a chemical compound with the linear formula C₁₆H₁₃NO₄. It belongs to the class of sulfonamides and contains a unique combination of heterocyclic rings. The compound’s structure incorporates a benzodioxole moiety and a tetrahydrotriazine ring, making it intriguing for various applications .
Properties
Molecular Formula |
C18H20N4O4S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H20N4O4S/c1-13-2-5-15(6-3-13)27(23,24)21-18-19-10-22(11-20-18)9-14-4-7-16-17(8-14)26-12-25-16/h2-8H,9-12H2,1H3,(H2,19,20,21) |
InChI Key |
OJKMPZRQPUGZLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the Pd-catalyzed C-N cross-coupling reaction, where the benzodioxole-derived amine reacts with an appropriate sulfonamide precursor. Detailed reaction conditions and intermediates would need further investigation.
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group could yield the corresponding amine.
Substitution: Substitution reactions at the benzodioxole or tetrahydrotriazine ring positions are plausible.
Palladium Catalysts: Used in the C-N cross-coupling step.
Hydrogenation Catalysts: For reduction reactions.
Halogenating Agents: For substitution reactions.
Major Products:: The major products depend on the specific reaction conditions and substituents. Isolation and characterization of intermediates would provide further insights.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigated for interactions with cellular targets and pathways.
Materials Science: May serve as a building block for designing functional materials.
Mechanism of Action
The exact mechanism by which N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylbenzenesulfonamide exerts its effects remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds with similar heterocyclic motifs. Identifying structural differences and assessing their impact on reactivity and biological activity is essential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
